2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
2-Methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a sulfone group (5,5-dioxo) and substituted with a 4-methylphenyl moiety. This compound is structurally distinct due to its fused bicyclic system, sulfone functionality, and aromatic substitutions, which influence its physicochemical properties and biological activity .
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-3-5-11(6-4-10)18-15(16-14(19)7-22-2)12-8-23(20,21)9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZULUKVKWTGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps. The starting materials often include 4-methylphenyl derivatives and thieno[3,4-c]pyrazole intermediates. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reactions are usually carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized for maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(2-Methoxyphenoxy)-N-[2-(4-Methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]acetamide
- Key Differences: Replaces the methoxy group with a 2-methoxyphenoxy substituent, increasing aromaticity and steric bulk. This modification may enhance π-π stacking interactions but reduce solubility compared to the parent compound .
- Synthesis : Similar pathways involve condensation of substituted pyrazol-amines with activated acetamide derivatives.
FL-no: 16.133 (2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide)
- Key Differences: Lacks the sulfone group and fused thieno-pyrazol system. Instead, it features a simpler thiophene-pyrazole linkage.
- Applications : Primarily used as a flavoring agent, unlike the target compound, which is hypothesized for therapeutic applications.
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a and 7b)
- Key Differences: These compounds (e.g., 7a and 7b from Molecules, 2012) retain the pyrazole core but replace the thieno system with malononitrile or cyanoacetate substituents. The absence of the sulfone group and fused ring system simplifies their synthesis but limits structural rigidity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-(2-Methoxyphenoxy) Analogue | FL-no: 16.133 | Compound 7a/7b |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~425 | ~455 | ~330 | ~290–310 |
| LogP (Predicted) | 2.1–2.5 | 3.0–3.5 | 1.8–2.2 | 1.5–2.0 |
| Sulfone Group | Present | Present | Absent | Absent |
| Aromatic Substitutions | 4-Methylphenyl | 2-Methoxyphenoxy | Thiophen-2-ylmethyl | Malononitrile/Cyanoacetate |
Notes:
- Higher LogP values in the 2-methoxyphenoxy analogue suggest increased lipophilicity, which may affect blood-brain barrier penetration .
Research Tools and Methodologies
- Crystallography : Tools like SHELX and ORTEP-3 were critical in resolving the structures of analogous compounds, ensuring accurate stereochemical assignments .
Biological Activity
2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound belonging to the class of thienopyrazoles. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic domains. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a thieno[3,4-c]pyrazole core. Its molecular formula is , with a molecular weight of approximately 427.5 g/mol. The presence of methoxy and acetamide functional groups suggests potential interactions with biological targets.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of thienopyrazole derivatives. For instance, a study highlighted that related compounds with similar structural motifs exhibited significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Table 1: Summary of Anti-inflammatory Activities
| Compound | Mechanism of Action | Reference |
|---|---|---|
| Thienopyrazole Derivative | Inhibition of COX enzymes | |
| Aminomethyl Derivatives | Enhanced anti-inflammatory activity compared to standard (Diclofenac) |
Analgesic Activity
The analgesic potential of thienopyrazole derivatives has also been explored. In animal models, compounds similar to this compound showed significant pain relief comparable to conventional analgesics . This suggests that the compound may interact with pain pathways effectively.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thienopyrazole core significantly influence biological activity. The presence of electron-donating groups like methoxy enhances activity by improving solubility and interaction with biological targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Increased solubility and potency |
| Acetamide Group | Improved binding affinity |
Case Studies
- Study on Anti-inflammatory Activity : A recent study synthesized various thienopyrazole derivatives and evaluated their anti-inflammatory potential using heat-induced protein denaturation techniques. The results indicated that certain derivatives exhibited superior activity compared to Diclofenac sodium .
- Pain Model Evaluation : In a controlled trial involving animal models, derivatives of thienopyrazoles were tested for analgesic efficacy. The results demonstrated a marked reduction in pain response, suggesting effective modulation of pain pathways .
Q & A
Q. What are the critical steps for synthesizing 2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]acetamide, and how can reaction conditions be optimized?
Answer: The synthesis involves a multi-step process starting with the preparation of the thieno[3,4-c]pyrazole core. Key steps include cyclization of precursors (e.g., thiophene derivatives) and subsequent functionalization via amide coupling. Optimization focuses on:
- Temperature control : Reactions often require 80–120°C for cyclization to proceed efficiently .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase by-product formation; xylene is preferred for high-temperature steps .
- Catalysts : Palladium acetate or sodium acetate improves yield in coupling reactions .
Yield optimization typically employs iterative adjustments to time (6–24 hours) and reagent stoichiometry (1:1.5 molar ratios) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
Answer: Structural validation requires complementary methods:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.9–7.5 ppm) and confirms regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 430–450) and fragmentation patterns .
- Infrared (IR) spectroscopy : Detects carbonyl stretches (1660–1680 cm⁻¹) and sulfone groups (1150–1250 cm⁻¹) .
Q. How is the compound’s preliminary biological activity assessed in vitro?
Answer: Initial screening involves:
- Enzyme inhibition assays : Testing against kinases or proteases at varying concentrations (1–100 µM) to determine IC₅₀ values .
- Cell viability assays : Using MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Answer: Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., 4-methylphenyl vs. 4-chlorophenyl) alter pharmacodynamics (e.g., IC₅₀ shifts by >50%) .
- Assay conditions : pH, solvent (DMSO vs. ethanol), or serum proteins may affect compound stability or bioavailability .
Methodological resolution : - Reproduce studies under standardized conditions (e.g., 10% FBS in media, ≤0.1% DMSO).
- Conduct comparative SAR analyses using analogs (e.g., fluorophenyl or methoxy variants) to isolate structural contributors .
Q. What advanced computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., kinases, GPCRs). Key interactions include hydrogen bonding with the pyrazole N-atom and hydrophobic contacts with the 4-methylphenyl group .
- MD simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories, evaluating RMSD fluctuations (<2 Å indicates stable complexes) .
- QSAR models : CoMFA or CoMSIA correlate substituent electronic properties (e.g., Hammett constants) with activity .
Q. How does the sulfone group (5,5-dioxo) influence the compound’s reactivity and stability?
Answer:
- Reactivity : The sulfone group enhances electrophilicity, facilitating nucleophilic attacks (e.g., thiols or amines) at the α-carbon .
- Stability : Under acidic conditions (pH < 3), sulfone moieties may hydrolyze; stability studies in PBS (pH 7.4) show <5% degradation over 72 hours .
- By-product mitigation : Use scavengers (e.g., triethylamine) during synthesis to trap reactive intermediates .
Q. What strategies are effective for resolving low yields in amide coupling steps?
Answer: Low yields (<40%) arise from steric hindrance or poor nucleophilicity. Solutions include:
- Coupling reagents : HATU or EDCI/HOBt improve activation of the carboxylic acid .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and increases yields by 15–20% .
- Protecting groups : Temporary protection of the pyrazole NH with Boc groups prevents side reactions .
Q. How do structural analogs compare in terms of pharmacokinetic properties?
Answer: Comparative studies highlight:
- 4-Methylphenyl vs. 4-Fluorophenyl : Fluorine substitution increases metabolic stability (t₁/₂ from 2.1 to 3.8 hours in rat liver microsomes) but reduces solubility (logP increases by 0.5) .
- Methoxy vs. Ethoxy : Ethoxy groups enhance membrane permeability (Caco-2 Papp >1 × 10⁻⁶ cm/s) but lower plasma protein binding .
- Thieno-pyrazole vs. Pyrazolo-triazine cores : The latter shows higher CNS penetration but lower thermal stability (decomposition at 150°C vs. 180°C) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Xylene, 120°C, 12 h | 65–70 | |
| Amide Coupling | HATU, DIPEA, DMF, rt, 24 h | 55–60 | |
| Sulfone Oxidation | H₂O₂/AcOH, 80°C, 6 h | 85–90 |
Q. Table 2. Biological Activity of Structural Analogs
| Analog Substituent | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 0.12 | EGFR Kinase | |
| 4-Methoxyphenyl | 0.45 | COX-2 | |
| 3-Fluorophenyl | 0.08 | HDAC6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
